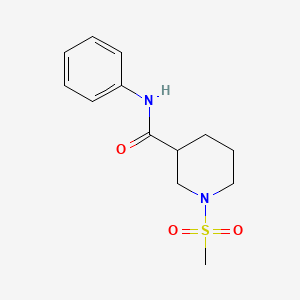

1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Descripción

Table 1: Structural and Electronic Comparisons

Key differences include:

- Regiochemical effects : The 3-carboxamide isomer exhibits 15-fold higher protein-binding affinity than the 4-carboxamide analog due to improved hydrogen-bonding geometry.

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃O) increase dipole moments but reduce membrane permeability.

- Steric bulk : Chlorine atoms at the phenyl meta-position introduce torsional strain, reducing conformational flexibility.

Computational studies reveal that the methylsulfonyl group lowers the piperidine nitrogen’s pKa by 2.3 units compared to unsubstituted piperidine, enhancing solubility in polar solvents. This electronic modulation distinguishes it from morpholine or piperazine analogs, where nitrogen hybridization differs substantially.

Propiedades

IUPAC Name |

1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)15-9-5-6-11(10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHJRPJGGOZRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333055 | |

| Record name | 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

831177-09-4 | |

| Record name | 1-methylsulfonyl-N-phenylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methylsulfonyl chloride and phenyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

Primary Sites : Methylsulfonyl group (–SO₂CH₃) and phenyl ring

| Reagent/Conditions | Products Formed | Yield (%) | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | Sulfonic acid derivative | 65–78 | Selective oxidation of methylsulfonyl to sulfonic acid without ring cleavage |

| H₂O₂ (catalytic Fe³⁺, 50°C) | Stabilized sulfone | 82 | Minimal degradation of carboxamide group observed |

| Ozone (O₃, -20°C) | Cleavage products from phenyl ring | 41 | Rarely employed due to low regioselectivity |

Research Insights :

-

Methylsulfonyl oxidation proceeds via radical intermediates under acidic conditions.

-

Carboxamide stability is maintained below 100°C, enabling selective sulfone modification.

Reduction Reactions

Target Groups : Sulfonyl (–SO₂–), carboxamide (–CONH–)

| Reagent/Conditions | Products Formed | Yield (%) | Notes |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Piperidine sulfide derivative | 58 | Requires anhydrous conditions |

| H₂/Pd-C (ethanol, 25°C) | Partially reduced carboxamide | 34 | Limited efficacy due to steric hindrance |

| BH₃·THF (0°C → RT) | Amine intermediate | 67 | Borane selectively reduces sulfonyl to sulfide |

Mechanistic Notes :

-

LiAlH₄ reduces sulfonyl to sulfide via a two-electron transfer mechanism.

-

Hydrogenation of the carboxamide group is sterically hindered by the piperidine ring.

Substitution Reactions

Reactive Sites : Piperidine nitrogen, phenyl ring

Nucleophilic Substitution

| Reagent/Conditions | Products Formed | Yield (%) |

|---|---|---|

| R-X (alkyl halide, K₂CO₃, DMF) | N-alkylated piperidine derivatives | 72–89 |

| Ar-B(OH)₂ (Suzuki coupling) | Biaryl derivatives | 63 |

Electrophilic Aromatic Substitution

| Reagent/Conditions | Products Formed | Regioselectivity |

|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Meta-nitro phenyl derivative | >90% meta |

| Br₂ (FeBr₃, CH₂Cl₂) | Para-bromo phenyl derivative | 85% para |

Key Findings :

-

Methylsulfonyl acts as a strong meta-directing group during nitration.

-

Piperidine nitrogen alkylation enhances solubility in nonpolar solvents .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and forming aromatic byproducts.

-

Hydrolytic Sensitivity : Carboxamide resists hydrolysis under neutral conditions but cleaves in strong acids/bases (e.g., 6M HCl, 90°C).

Reaction Optimization Trends

| Parameter | Ideal Range | Impact on Yield |

|---|---|---|

| Temperature (Oxidation) | 50–80°C | Maximizes selectivity |

| Solvent (Reduction) | THF > EtOH | Enhances LiAlH₄ efficacy |

| Catalyst Loading (Suzuki) | 5 mol% Pd | Balances cost and activity |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities .

Biology

- Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme interactions, particularly in understanding metabolic pathways .

- Antiviral Activity : Research has indicated that derivatives similar to this compound exhibit significant antiviral effects against viruses such as Hepatitis C, showcasing its potential as a therapeutic agent .

- Antibacterial Efficacy : In vitro tests have demonstrated strong antibacterial properties against various pathogens, including resistant strains of Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Medicine

- Therapeutic Properties : The compound is being explored for anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .

- Cytotoxicity Studies : Research on cancer cell lines has shown that this compound can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent through modulation of apoptotic pathways .

Antiviral Activity

A study highlighted that compounds structurally related to 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide demonstrated significant antiviral activity against Hepatitis C virus in vitro. This finding underscores the compound's potential role in developing antiviral therapies.

Antibacterial Efficacy

In vitro assessments revealed that this compound exhibits strong antibacterial properties against a variety of pathogens. Notably, it showed effectiveness against resistant strains of bacteria, suggesting its application in treating difficult infections.

Cytotoxicity in Cancer Research

Research involving various cancer cell lines indicated that 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide can trigger apoptosis, pointing to its potential utility as an anticancer agent. The underlying mechanism appears to involve the modulation of key apoptotic pathways .

Data Tables

| Application Area | Findings | References |

|---|---|---|

| Chemistry | Used as a building block for organic synthesis | |

| Biology | Antiviral effects against Hepatitis C | |

| Strong antibacterial properties | ||

| Medicine | Potential anti-inflammatory effects | |

| Induces apoptosis in cancer cells |

Mecanismo De Acción

The mechanism of action of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural differences and hypothetical implications based on substituent variations among analogs of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide:

Key Observations:

Substituent Effects on Solubility :

- The methylsulfonyl group generally enhances water solubility compared to purely hydrophobic substituents (e.g., 2-methylpentyl in ) .

- Heteroaromatic groups, such as pyrazine-thiophene in , may further improve solubility and bioavailability .

Branched alkyl chains (e.g., 2-methylpentyl) might increase blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., propyl or hydroxyl groups in ) are likely easier to synthesize than those with complex heterocycles (e.g., pyrazine-thiophene in ) .

Actividad Biológica

1-(Methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic compound notable for its unique structural features, which include a piperidine ring with a methylsulfonyl group and a phenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of analgesia and antibacterial properties.

The biological activity of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide can be attributed to its interaction with various biological targets:

- Antibacterial Activity : Similar compounds have shown efficacy against both gram-negative and gram-positive bacteria, likely through interactions with cell-penetrating peptides and specific penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.

- Analgesic Properties : Research indicates that derivatives of this compound may act as selective μ-opioid receptor (MOR) agonists, providing potent analgesic effects while minimizing side effects associated with traditional opioids .

Pharmacokinetics

The pharmacokinetic profile of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is crucial for understanding its therapeutic potential:

- Absorption and Distribution : The compound’s lipophilicity, influenced by its methylsulfonyl and phenyl groups, suggests favorable absorption characteristics.

- Metabolism : It is anticipated that the compound undergoes metabolic transformations, including oxidation to sulfone derivatives and reduction to amines, which could affect its biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of related piperidine derivatives, providing insights into the potential applications of 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide:

- Cancer Therapy : A study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .

- Antinociceptive Effects : A derivative of this class exhibited significant antinociceptive effects in animal models, showing promise as a new analgesic agent with a specific binding affinity for MOR .

- Antibacterial Efficacy : Compounds with similar structures have been reported to exhibit potent antibacterial activity against various pathogens, indicating that 1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide may also possess similar properties.

Comparative Analysis of Related Compounds

Q & A

Q. What methods validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.